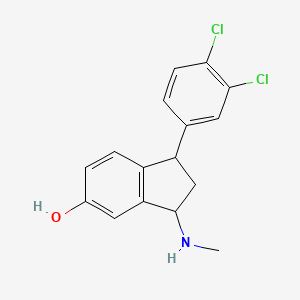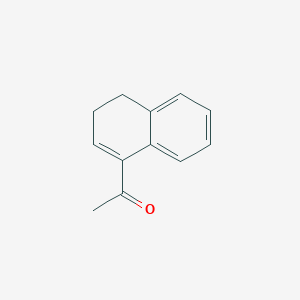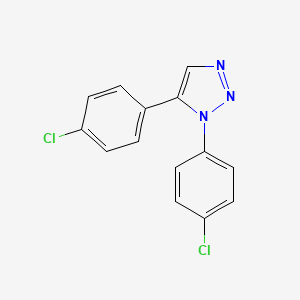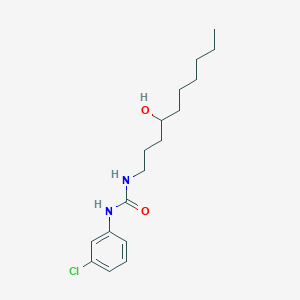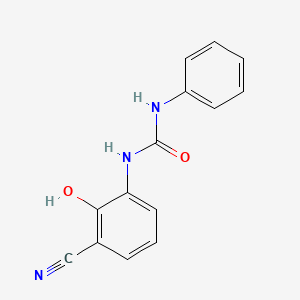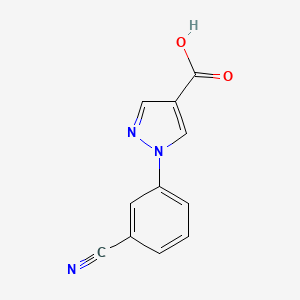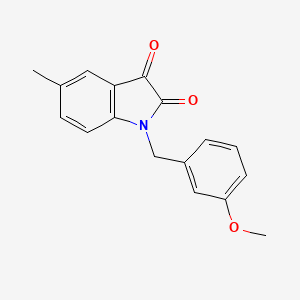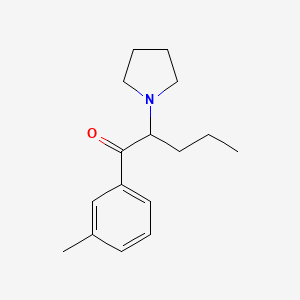
1-(3-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one is a synthetic compound belonging to the class of substituted cathinones. These compounds are structurally related to amphetamines and are known for their stimulant properties. The compound is characterized by a pyrrolidine ring attached to a pentanone chain, with a methylphenyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one typically involves the reaction of 3-methylbenzaldehyde with pyrrolidine and a suitable ketone. One common method involves the use of ethylmagnesium bromide to add to 3-methylbenzaldehyde, forming 1-(3-methylphenyl)-1-propanol. This intermediate is then reacted with pyrrolidine under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
1-(3-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used as reducing agents.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its effects on biological systems, particularly its stimulant properties.
Medicine: Potential applications in the development of new therapeutic agents, although its use is limited due to its stimulant effects.
Industry: May be used in the production of other chemical compounds or as a research chemical
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one involves its interaction with monoamine transporters. It acts as a substrate for these transporters, inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant effects .
Comparison with Similar Compounds
Similar Compounds
3-Methylmethcathinone (3-MMC): A structural isomer of 1-(3-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, known for its stimulant properties.
Mephedrone (4-MMC): Another substituted cathinone with similar stimulant effects.
Methcathinone: A simpler cathinone derivative with stimulant properties.
Uniqueness
This compound is unique due to its specific structural features, including the pyrrolidine ring and the position of the methyl group on the phenyl ring. These structural differences can influence its pharmacological properties and its interaction with biological targets .
properties
Molecular Formula |
C16H23NO |
|---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
1-(3-methylphenyl)-2-pyrrolidin-1-ylpentan-1-one |
InChI |
InChI=1S/C16H23NO/c1-3-7-15(17-10-4-5-11-17)16(18)14-9-6-8-13(2)12-14/h6,8-9,12,15H,3-5,7,10-11H2,1-2H3 |
InChI Key |
HHSYAWUBPBEDMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=CC=CC(=C1)C)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



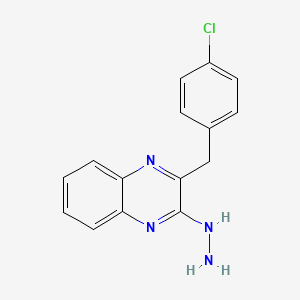
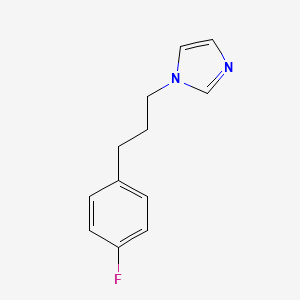
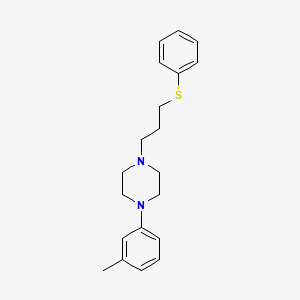
![Rel-1-(3,4-dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B10839341.png)

